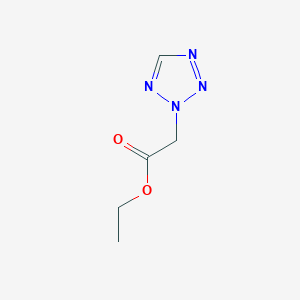![molecular formula C7H4BrClF2O B1330913 1-Bromo-4-[chloro(difluoro)methoxy]benzene CAS No. 112556-13-5](/img/structure/B1330913.png)
1-Bromo-4-[chloro(difluoro)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-Bromo-4-[chloro(difluoro)methoxy]benzene is a halogenated aromatic molecule that is not directly discussed in the provided papers. However, similar compounds with bromo and chloro substituents on a benzene ring are mentioned, which can provide insights into the behavior and properties of halogenated benzenes. For instance, 1-bromo-4-chlorobenzene has been studied using experimental and theoretical methods to understand its vibrational properties . Additionally, bromo and chloro substituents are often used in the synthesis of more complex molecules, as seen in the synthesis of biologically active compounds and in the development of key intermediates for therapeutic agents .
Synthesis Analysis
The synthesis of halogenated benzene derivatives can involve various strategies, including direct halogenation, as well as more complex multi-step reactions. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared by treating 1,3-bis(fluoromethyl)benzene with a brominating agent in acidic media . Similarly, the synthesis of complex brominated natural products can be achieved through a series of reactions starting from simpler brominated precursors . These examples suggest that the synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]benzene could potentially be achieved through direct halogenation or via a multi-step synthetic route involving the introduction of the difluoromethoxy group.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly influenced by the presence and position of the substituents. For instance, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue showed that the dihedral angle between the benzene rings can vary greatly depending on the substituents . Similarly, the dihedral angle between the methoxy- and bromo-substituted benzene rings in (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one was found to be 24.6° . These studies indicate that the molecular structure of 1-Bromo-4-[chloro(difluoro)methoxy]benzene would likely be influenced by the steric and electronic effects of the chloro(difluoro)methoxy group.
Chemical Reactions Analysis
Halogenated benzenes can undergo a variety of chemical reactions, including nucleophilic substitution and coupling reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give substituted derivatives . The presence of a bromo substituent can facilitate such reactions due to its leaving group ability. Additionally, the chloromethylation of 4-iso-octyl-1-methoxyl benzene was achieved under specific catalytic conditions . These examples suggest that 1-Bromo-4-[chloro(difluoro)methoxy]benzene could also participate in similar reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be deduced from spectroscopic studies and computational chemistry. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene provided insights into its vibrational frequencies and the impact of di-substituted halogens on the benzene molecule . Furthermore, the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene were investigated, revealing its photoluminescence properties in solution and solid state . These studies highlight the importance of spectroscopic techniques in understanding the properties of halogenated aromatic compounds, which would be relevant for 1-Bromo-4-[chloro(difluoro)methoxy]benzene as well.
Scientific Research Applications
Structural Analysis and Isomerization
- A study on 2-Bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, a structurally related compound, explored its X-ray crystallographic analysis and isomerization behavior in different solutions (Li et al., 1995).
Halogenation Processes
- Research on ring halogenation of polyalkylbenzenes using halosuccinimide and acidic catalysts could provide insight into the halogenation processes that might be applicable to 1-Bromo-4-[chloro(difluoro)methoxy]benzene (Bovonsombat & Mcnelis, 1993).
Intermediate in Drug Synthesis
- A compound structurally similar, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was identified as a key intermediate in synthesizing SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
Polymerization Initiators
- A study on 1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, examined its role as an initiator for cationic polymerizations (Dittmer et al., 1992).
Electrochemical Bromination
- The electrochemical bromination of 4-methoxy toluene, which has some structural similarities, highlights a method that may be relevant for bromo-substituted benzenes (Kulangiappar et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Brominated and chlorinated compounds generally act through electrophilic aromatic substitution reactions . The bromine and chlorine atoms in the compound can form electrophiles, which can then react with nucleophiles in biological systems .
Action Environment
The action, efficacy, and stability of 1-Bromo-4-[chloro(difluoro)methoxy]benzene can be influenced by various environmental factors . These factors can include temperature, pH, and the presence of other chemicals, which can affect the compound’s reactivity and its interactions with biological targets.
properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFJZAGJDZAVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347396 |
Source


|
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112556-13-5 |
Source


|
| Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

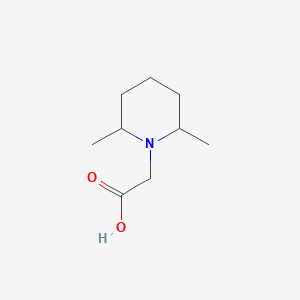

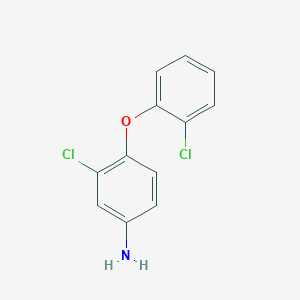

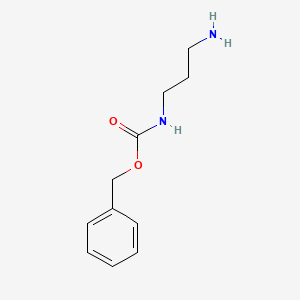
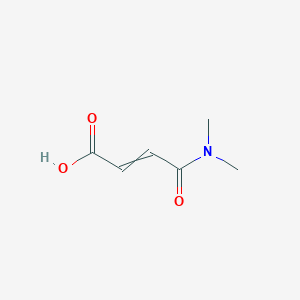

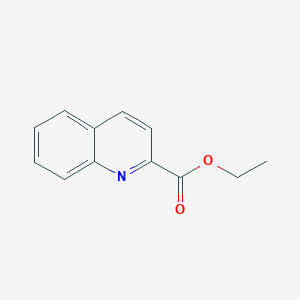


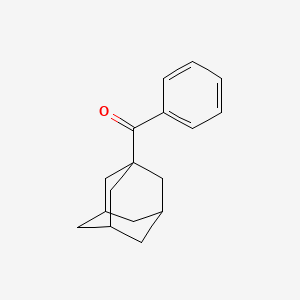
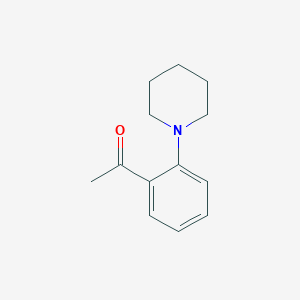
![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)
